Product packaging for Flavicin(Cat. No.:)

Flavicin

Cat. No.: B14110665
M. Wt: 314.40 g/mol
InChI Key: ACAZKHULUUVWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flavicin is a high-purity chemical reagent supplied exclusively for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, and its quality and safety are not verified for human or animal use . Researchers can utilize this compound as a tool for fundamental scientific exploration in various fields. Its potential research applications are derived from the known properties of its structural class, polyphenolic flavonoids, and may include studying mechanisms of action such as antioxidant behavior through free radical scavenging and metal ion chelation , investigating antibacterial effects via cell membrane disruption and enzyme inhibition , and exploring anti-inflammatory and anticancer pathways in cellular models . As with many research compounds, the bioavailability and metabolic fate of this compound can be complex and are critical factors to consider when interpreting experimental outcomes . Researchers are responsible for ensuring all necessary approvals and for conducting their own rigorous experiments to characterize the specific properties and applications of this compound for their unique research objectives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2O4S B14110665 Flavicin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(hexanoylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16/h9-10,12H,4-7H2,1-3H3,(H,15,17)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAZKHULUUVWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871776
Record name 6-(Hexanoylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis of Flavicin in Aspergillus Flavus

Precursor Pathways and Metabolic Flux Analysis

Detailed information on the specific precursor molecules and metabolic flux analysis leading to Flavicin formation in A. flavus was not found in the provided search results. Studies in A. flavus have explored precursor pathways for other metabolites, such as the involvement of branched-chain amino acids in the biosynthesis of certain compounds mdpi.com, but a direct link to this compound precursors was not established in the search results.

Enzymatic Steps and Catalytic Mechanisms of this compound Formation

Specific enzymatic steps and catalytic mechanisms solely dedicated to this compound formation in A. flavus are not detailed in the provided search results. While the involvement of enzymes, including potential flavoenzymes nih.gov and those characteristic of beta-lactam biosynthesis (if this compound is indeed a beta-lactam) researchgate.net, can be inferred as general components of fungal secondary metabolism, the precise enzymes and their mechanisms for this compound synthesis in A. flavus were not identified.

Identification of Key Biosynthetic Enzymes

Key biosynthetic enzymes specifically responsible for catalyzing steps in the this compound pathway in A. flavus were not identified in the provided search results. Research has focused on enzymes involved in aflatoxin biosynthesis, such as polyketide synthases, monooxygenases, dehydrogenases, oxidases, and methyltransferases usda.gov, but analogous information for this compound was not available.

Enzyme Kinetics and Reaction Thermodynamics

Data on the enzyme kinetics and reaction thermodynamics of the enzymatic steps involved in this compound biosynthesis in A. flavus were not found in the provided search results.

Genetic Architecture of the this compound Biosynthetic Gene Cluster

A specific gene cluster solely responsible for this compound biosynthesis in A. flavus was not identified and described in detail in the provided search results. Aspergillus flavus is known to possess numerous secondary metabolic gene clusters usda.gov, and the genes for the biosynthesis of many secondary metabolites, including aflatoxins and cyclopiazonic acid, are organized in clusters researchgate.netusda.govnih.govnih.gov. However, a dedicated this compound biosynthetic gene cluster was not characterized in the provided information.

Gene Identification and Annotation

Identification and annotation of specific genes within a this compound biosynthetic gene cluster in A. flavus were not presented in the provided search results. Gene identification and annotation efforts in A. flavus have largely focused on the aflatoxin gene cluster, which contains approximately 30 genes clustered in a 70-kb region researchgate.netusda.gov.

Regulatory Networks and Signal Transduction Pathways

Secondary metabolism in A. flavus is tightly regulated by various environmental cues, such as carbon and nitrogen sources, pH, light, and stress. usda.gov This regulation involves a complex hierarchy and interconnected network of genetic factors and signaling pathways. frontiersin.orgnih.gov

Key regulatory elements include:

Pathway-Specific Regulators: For aflatoxin biosynthesis, AflR and AflS are identified as pathway-specific regulatory proteins required for production. usda.govmdpi.com AflR, a Gal4-type, Zn-finger transcription factor, is essential for the expression of aflatoxin biosynthetic genes. usda.govuniprot.orgnih.gov Overexpression of aflR can lead to increased expression of aflatoxin pathway genes and production. usda.govmdpi.com AflS is located adjacent to aflR and interacts with AflR to exert its regulatory role. mdpi.comnih.govmdpi.com

Globally-Acting Transcriptional Factors: Global regulators play a broader role in controlling secondary metabolism and development. NsdC and Hbx1 are examples of such factors in A. flavus. usda.gov NsdC has been shown to regulate transcription of genes required for development and secondary metabolite production, including aflatoxins and aflatrem. researchgate.netnih.gov

Global Regulators - Velvet Complex: The velvet complex, composed of VeA, LaeA, and VelB, is a heterotrimeric, nuclear-localized protein complex that regulates development and secondary metabolism in many filamentous fungi, including A. flavus. usda.govnih.govresearchgate.net VeA is necessary for the expression of a large number of genes, including those in secondary metabolite gene clusters. asm.org LaeA, a putative histone methyltransferase, acts as a global regulator of development and secondary metabolite production. nih.govnih.govresearchgate.net Deletion of laeA can affect the expression of numerous secondary metabolite biosynthetic clusters. nih.govnih.gov

Signal Transduction Pathways: Environmental signals are relayed inside the cell through signal transduction pathways, which ultimately influence the expression of secondary metabolite gene clusters. usda.govnih.govmdpi.com

G Protein-Mediated Signaling: Heterotrimeric G proteins are crucial in major signal transduction pathways in eukaryotes, controlling metabolic and developmental pathways in filamentous fungi. researchgate.netnih.govmdpi.comnih.gov These pathways can include the cAMP-dependent protein kinase (PKA) and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.comnih.gov Regulator of G-protein signaling (RGS) proteins act as negative regulators of G proteins, influencing their activity and downstream signaling, impacting processes like conidiation and aflatoxin biosynthesis. nih.gov

TOR Signaling Pathway: The target of rapamycin (B549165) (TOR) signaling pathway is highly conserved and plays essential roles in various biological processes, including growth, development, and secondary metabolism in A. flavus. elifesciences.orgelifesciences.orgnih.gov Components like TorA kinase and Sch9 kinase are involved in regulating aflatoxin biosynthesis. elifesciences.orgnih.gov

Cell Wall Integrity (CWI) Pathway: The CWI pathway is involved in maintaining cell wall integrity and responding to environmental stress. nih.gov It can also play a role in vegetative growth, pathogenicity, and aflatoxin biosynthesis, potentially through downstream effectors like AflRlm1. nih.gov

Unfolded Protein Response (UPR) Pathway: The UPR pathway, involving the HacA transcription factor, is important for endoplasmic reticulum protein homeostasis and is critical for growth, development, and virulence in fungi. mdpi.com

These regulatory networks and signaling pathways interact to fine-tune the production of secondary metabolites like this compound in response to internal and external cues.

Biotechnological Approaches for Enhanced this compound Production

Biotechnological strategies can be employed to enhance the production of secondary metabolites in Aspergillus flavus. These approaches often focus on manipulating the fungus's genetic makeup and optimizing fermentation conditions. nih.govresearchgate.net

Strain Improvement Strategies via Genetic Engineering

Strain improvement aims to develop fungal strains with increased production capabilities. Genetic engineering offers powerful tools for this purpose. researchgate.netnih.govnih.gov

Genetic Transformation: Developing genetic transformation systems for A. flavus allows for the introduction and manipulation of genes, providing a means to study and alter secondary metabolite biosynthesis and its regulation. nih.gov This can involve complementing mutants or introducing genes to enhance production. nih.gov

Targeted Gene Manipulation: Techniques like CRISPR-Cas9 can be used to dissect the function of specific genes involved in biosynthesis or regulation, potentially leading to strains with improved yields. mdpi.com

Overexpression or Deletion of Regulatory Genes: Manipulating the expression of key regulatory genes, such as aflR or components of global regulatory complexes, can significantly impact secondary metabolite production. usda.govmdpi.com For example, overexpression of aflR can increase aflatoxin production. usda.govmdpi.com Conversely, deletion of certain regulators might also lead to altered production levels. frontiersin.orgnih.govnih.govelifesciences.org

Introducing Multiple Gene Copies: Introducing multiple copies of genes involved in the biosynthesis pathway or their regulation can potentially lead to increased enzyme production and, consequently, higher yields of the desired metabolite. nih.gov Studies on enhancing urate oxidase production in A. flavus have shown that integrating multiple copies of an expression vector can lead to significant improvements. nih.gov

Pathway Engineering for Yield Optimization

Pathway engineering involves modifying the metabolic pathways within the organism to increase the flux towards the desired product. While specific details for this compound are not available, general principles from other secondary metabolites in A. flavus apply.

Modifying Biosynthetic Genes: Altering the expression or activity of enzymes within the this compound biosynthetic pathway could enhance efficiency and yield.

Manipulating Competing Pathways: A. flavus produces a variety of secondary metabolites. nih.gov Engineering efforts could potentially downregulate competing pathways to divert metabolic resources towards this compound production.

Fermentation Process Parameters Influencing Biosynthesis

Optimizing fermentation conditions is crucial for maximizing secondary metabolite production. Various parameters can influence the biosynthesis of compounds in A. flavus. mdpi.comresearchgate.netijht.org.in

Media Composition: The type of culture medium, including carbon and nitrogen sources, significantly affects secondary metabolite production. frontiersin.orgnih.govmdpi.comresearchgate.net For example, yeast sucrose (B13894) medium (YES) has been shown to upregulate aflatoxin biosynthesis compared to yeast peptone medium (YEP). frontiersin.orgnih.gov Specific nitrogen sources like glutamine can induce toxin production. nih.gov

Temperature: Incubation temperature is a critical parameter. Studies have identified optimal temperatures for the production of various compounds by A. flavus. mdpi.comresearchgate.netnih.gov For instance, 30°C was found to be optimal for aflatoxin B1 production in one study. researchgate.net

pH: The pH of the fermentation medium influences fungal growth and metabolite production. mdpi.comresearchgate.netnih.gov Optimal pH levels for secondary metabolite synthesis can vary. mdpi.comresearchgate.net

Incubation Time: The duration of fermentation affects the accumulation of secondary metabolites. mdpi.comresearchgate.net

Aeration/Agitation: The level of aeration and agitation during fermentation can impact fungal growth and secondary metabolite yield. researchgate.netnih.gov Static conditions sometimes yield higher levels of certain metabolites than shaking conditions. researchgate.net

Inoculum Size: The initial concentration of fungal spores used to inoculate the fermentation medium can influence the subsequent production. researchgate.net

Optimizing these parameters through systematic studies can lead to significantly enhanced this compound production.

Molecular and Cellular Mechanisms of Flavicin Action

Cellular and Subcellular Effects on Target Organisms

Impact on Cell Wall Integrity

As a compound with activity similar to penicillin, Flavicin's principal mechanism is the inhibition of cell wall biosynthesis. core.ac.ukslideshare.net Penicillins and related β-lactam antibiotics act by interfering with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. They specifically target and inhibit penicillin-binding proteins (PBPs), which are enzymes responsible for the cross-linking of peptidoglycan strands. This inhibition prevents the formation of a stable cell wall, particularly in growing bacteria, leading to cell lysis and death. slideshare.net Some research has suggested that this compound and a related compound, flavicidin, are F-type penicillins. annualreviews.org

Perturbation of Membrane Function

There is no direct evidence to suggest that this compound's primary mechanism involves the perturbation of membrane function. The established mode of action for penicillin-like antibiotics is the disruption of cell wall synthesis, not direct damage to the cell membrane.

Interference with Nucleic Acid Synthesis or Replication

While Aspergillus flavus is known to produce other metabolites, such as aflatoxins, that can suppress RNA and DNA synthesis, this is not the established primary mechanism for this compound. tennessee.edu The identification of this compound as a penicillin-like compound points towards cell wall inhibition as its main function. core.ac.ukannualreviews.org

Disruption of Protein Synthesis or Function

Similar to its relationship with nucleic acid synthesis, any effect of this compound on protein synthesis is not considered its primary mode of action. Other metabolites from A. flavus are known to reduce protein synthesis, but this compound's antibacterial properties are attributed to its penicillin-like impact on the cell wall.

Microbial Resistance Mechanisms to this compound

Specific studies on microbial resistance to this compound are scarce. However, based on its classification as a penicillin-like antibiotic, resistance mechanisms can be inferred from those known to be effective against other β-lactam antibiotics. researchgate.net These mechanisms primarily involve either inactivating the antibiotic molecule or altering its cellular target. researchgate.net

Efflux Pump Systems

Efflux pumps are a general defense mechanism that bacteria employ to expel a wide range of toxic compounds, including antibiotics. These membrane proteins actively transport antimicrobial agents out of the bacterial cell, preventing them from reaching their target and accumulating to an effective concentration. While a common resistance strategy, specific research directly linking efflux pump activity to this compound resistance is not available.

Target Modification or Bypass Pathways

A more direct and common form of resistance to penicillin-like antibiotics involves the modification of the drug's target. researchgate.net There are two primary strategies:

Enzymatic Degradation: Bacteria can produce enzymes, most notably β-lactamases, that hydrolyze the β-lactam ring characteristic of penicillins. researchgate.net This enzymatic action inactivates the antibiotic before it can reach its PBP target.

Target Site Alteration: Bacteria can acquire mutations in the genes that code for penicillin-binding proteins. These alterations change the structure of the PBP, reducing its affinity for β-lactam antibiotics like this compound. This allows the bacterium to continue synthesizing its cell wall even in the presence of the drug. researchgate.net

Enzymatic Inactivation of this compound

The primary mechanism for the enzymatic inactivation of this compound involves its degradation by the enzyme penicillin amidase. This process is a significant factor in the context of antibiotic resistance, as the enzymatic alteration of the this compound molecule renders it unable to exert its antibacterial effects.

Research has identified that this compound, which is also referred to as 3-penicillin, is a substrate for penicillin amidase. google.com This enzyme catalyzes the hydrolysis of the amide bond in the side chain of penicillin-like molecules. In the case of this compound, this enzymatic action results in the cleavage of the molecule to produce 6-aminopenicillanic acid. google.com The conversion to 6-aminopenicillanic acid is a critical transformation as it represents the core structural component of penicillins, but it lacks the antibacterial activity of the complete antibiotic molecule.

The enzymatic hydrolysis of this compound by penicillin amidase is influenced by several factors, including pH and temperature. The optimal pH for this enzymatic reaction is approximately 9.0. The enzyme retains significant activity within a pH range of 7.5 to 11.0 but becomes almost completely inactive at a pH below 6.0. google.com The preferred temperature for the enzymatic hydrolysis is between 26°C and 50°C. google.com

The process of enzymatic inactivation is not only a mechanism of resistance but has also been harnessed for industrial applications. The production of 6-aminopenicillanic acid from penicillins, including this compound, is a key step in the semi-synthetic production of other penicillin antibiotics. google.com

Below is a data table summarizing the key aspects of the enzymatic inactivation of this compound.

EnzymeSubstrateProduct of InactivationOptimal pHOptimal Temperature
Penicillin amidaseThis compound (3-penicillin)6-aminopenicillanic acid~9.026°C - 50°C

Analytical Methodologies for Flavicin Characterization and Detection

Advanced Isolation and Purification Techniques

The isolation and purification of a specific compound like Flavicin from its natural source or a synthesis mixture are critical initial steps before detailed characterization can occur. Crude extracts or reaction products contain numerous compounds, necessitating efficient separation methods to obtain the target analyte in a pure form.

Chromatographic Separation Methods (e.g., HPLC, LC-MS)

Chromatographic techniques are fundamental to the separation and purification of complex mixtures. High-Performance Liquid Chromatography (HPLC) is a widely used technique that separates compounds based on their differential interactions with a stationary phase and a mobile phase ctdbase.org. By optimizing parameters such as the stationary phase chemistry (e.g., reversed-phase, normal-phase), mobile phase composition, flow rate, and temperature, effective separation of this compound from co-occurring substances can be achieved. UV-Vis detectors are commonly used in HPLC for compounds with chromophores, allowing for the monitoring of the separation process and quantification of the isolated compound.

Coupling HPLC with Mass Spectrometry (LC-MS) provides enhanced capabilities for both separation and detection ctdbase.orgfishersci.fiwikipedia.org. LC-MS separates components by HPLC and then subjects the eluted compounds to mass analysis, providing information about their molecular weight fishersci.fi. This hyphenated technique is invaluable for analyzing complex mixtures, enabling the identification of compounds based on their retention time and mass-to-charge ratio (m/z) ctdbase.orgfishersci.fi. LC-MS is particularly useful for the analysis of polar, non-volatile, or thermally unstable compounds wikipedia.org, characteristics often found in natural products. The sensitivity and selectivity of LC-MS significantly aid in the detection and preliminary identification of this compound even in relatively crude samples ctdbase.orgfishersci.fi.

Preparative Scale Isolation Strategies

Once analytical chromatographic methods demonstrate effective separation, preparative-scale isolation techniques are employed to obtain larger quantities of pure this compound for further structural studies and biological assays. Preparative chromatography utilizes similar principles to analytical chromatography but on a larger scale, with wider columns and higher flow rates to handle larger sample loads. Techniques such as preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC) can be employed easychem.orgontosight.aiwikipedia.org. HSCCC, for instance, is a liquid-liquid chromatographic technique that does not use a solid support, minimizing irreversible adsorption of the sample and allowing for high recovery rates easychem.orgwikipedia.org. The choice of the two-phase solvent system is critical for successful separation in HSCCC easychem.orgwikipedia.org. Preparative isolation strategies aim to yield sufficient amounts of high-purity this compound, typically assessed by analytical HPLC, to enable detailed structural elucidation using spectroscopic methods easychem.orgontosight.ai.

Spectroscopic and Spectrometric Techniques for Structural Elucidation

With purified this compound in hand, a suite of spectroscopic and spectrometric techniques is employed to determine its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and functional groups within a molecule mycocentral.euuni-freiburg.denih.govguidetoimmunopharmacology.orgnih.gov. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for complete structural elucidation.

1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on the types of protons and carbons present, their chemical environments (indicated by chemical shifts), and their connectivity (indicated by coupling constants in ¹H NMR) mycocentral.euuni-freiburg.denih.gov.

2D NMR experiments offer more comprehensive connectivity information. Correlation Spectroscopy (COSY) reveals correlations between coupled protons, helping to establish spin systems mycocentral.eunih.gov. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) experiments correlate protons directly attached to carbons, aiding in assigning carbon signals to their corresponding protons mycocentral.euuni-freiburg.denih.gov. Heteronuclear Multiple Bond Correlation (HMBC) experiments show correlations between protons and carbons separated by two or three bonds, providing crucial information for piecing together the molecular skeleton and identifying quaternary carbons and functional groups mycocentral.euuni-freiburg.denih.gov. By analyzing the complete set of 1D and 2D NMR data, the planar structure of this compound can be determined.

Mass Spectrometry (MS and HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass Spectrometry (MS) provides information about the molecular weight of a compound and, in tandem experiments (MS/MS), its fragmentation pattern wikipedia.orgakrivisbio.com. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides accurate mass measurements, allowing for the determination of the elemental composition and thus the molecular formula of this compound wikipedia.orgakrivisbio.com. The accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) obtained from HRMS can definitively establish the molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected precursor ions and the detection of the resulting product ions wikipedia.orgakrivisbio.com. The fragmentation pattern is characteristic of the compound's structure, as bonds break in predictable ways wikipedia.orgakrivisbio.com. Analyzing the masses of the fragment ions provides clues about the substructures present in this compound wikipedia.orgakrivisbio.com. This information complements NMR data, helping to confirm the proposed structure and providing insights into connectivity, especially for complex molecules. Different ionization techniques (e.g., Electrospray Ionization, ESI) and fragmentation methods (e.g., Collision-Induced Dissociation, CID) can be employed depending on the nature of the compound wikipedia.org.

Chiroptical Methods (e.g., CD Spectroscopy) for Stereochemical Assignment

If this compound is a chiral molecule, its stereochemistry, including the absolute configuration of stereogenic centers, is a crucial aspect of its characterization. Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are indispensable for this purpose. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum, which plots the differential absorbance against wavelength, is highly sensitive to the three-dimensional structure and the presence of chiral chromophores.

CD spectroscopy can be used to determine the absolute configuration of chiral molecules, often by comparing experimental CD spectra with calculated spectra or with the spectra of structurally analogous compounds with known stereochemistry. While theoretical calculations can predict CD spectra based on proposed structures, comparison with known standards is a common approach. CD is particularly useful for molecules containing chromophores near chiral centers. The sign and intensity of the Cotton effect in the CD spectrum provide information about the stereochemistry. CD spectroscopy is a valuable tool for confirming or assigning the stereochemistry of this compound if it possesses chiral elements.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques employed in the characterization of organic compounds, including those potentially related to this compound. IR spectroscopy provides valuable information about the functional groups present within a molecule based on the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations. nih.govmims.com This can help identify characteristic bonds and structural motifs.

UV-Vis spectroscopy, on the other hand, is useful for analyzing compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is typically due to the presence of chromophores, which are structural features containing π electrons, such as conjugated double bonds or aromatic rings. nih.govmims.com By examining the UV-Vis spectrum, researchers can gain insights into the extent of conjugation and the presence of specific chromophoric systems within the this compound molecule. UV-Vis spectroscopy can also be used for quantitative analysis by measuring the absorbance intensity at a specific wavelength, which is proportional to the concentration of the analyte. fishersci.at

Studies on related flavonoid compounds have demonstrated the utility of IR and UV-Vis spectroscopy in their analysis. For instance, UV-Vis spectroscopy can help estimate the position, type, and number of substituents in a conjugated system, while IR spectroscopy is primarily used to determine functional groups and aromatic ring substitutions in flavonoids. nih.gov Combining data from both techniques provides complementary information crucial for structural elucidation.

Quantitative and Qualitative Detection Assays

Detecting and quantifying this compound, whether in its isolated form or by identifying the producing organism, requires specific assay methodologies.

Immunoassay-Based Methods (e.g., ELISA)

Immunoassay-based methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), leverage the high specificity of antibody-antigen interactions for detection and quantification. wikipedia.org While direct immunoassay data specifically for this compound is not widely available in the provided search results, ELISA has been developed and used for the detection of Aspergillus species, including Aspergillus parasiticus and Aspergillus flavus. nih.govthegoodscentscompany.com These assays typically utilize antibodies raised against fungal proteins or other cellular components.

ELISA methods can be employed for both qualitative screening and quantitative determination. thegoodscentscompany.com They offer advantages in terms of sensitivity and the ability to process multiple samples simultaneously. wikipedia.org However, the specificity of the assay is dependent on the antibodies used, and cross-reactivity with related compounds or organisms can sometimes occur. nih.gov Fluorescent immunoassays (FIA or FLISA) represent an evolution of traditional ELISA, offering potential advantages such as fewer steps, shorter assay times, wider linearity ranges, and multiplexing capabilities. wikipedia.orguonbi.ac.ke

Molecular Detection Techniques (e.g., PCR-based methods for producing organisms)

Molecular detection techniques, particularly Polymerase Chain Reaction (PCR) based methods, are powerful tools for identifying and detecting the presence of organisms that produce specific compounds. Given that this compound is reported to be produced by Aspergillus flavus, PCR-based methods can be used to detect the genetic material of this fungus in various samples. jipbs.comnih.govfishersci.canih.gov

Conventional PCR can confirm the presence of A. flavus DNA by amplifying specific gene sequences. nih.govfishersci.ca More advanced techniques like quantitative PCR (qPCR) and real-time PCR offer higher sensitivity and allow for the quantification of the fungal DNA present. fishersci.canih.govctdbase.org These methods often target specific genes, such as those in the ribosomal DNA (rDNA) complex like the internal transcribed spacer (ITS) regions, which are widely used for fungal identification. nih.govctdbase.org

It is important to note that while PCR can confirm the presence of a potential producing organism like A. flavus, the mere presence of the organism does not always guarantee the production of the target compound (this compound in this case). However, detecting the producing organism is a crucial step in assessing potential this compound contamination or in research focused on the biosynthesis of this compound. Studies have explored targeting genes involved in the biosynthesis pathways of secondary metabolites in Aspergillus species for detection purposes, although the specificity can vary depending on the target genes chosen. fishersci.ca

Advanced Chromatographic Quantification (e.g., UHPLC-MS/MS)

Advanced chromatographic techniques coupled with mass spectrometry are indispensable for the separation, identification, and precise quantification of complex chemical compounds like this compound within mixtures. Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is a particularly powerful method.

UHPLC provides high-resolution separation of analytes based on their physicochemical properties, while MS/MS provides highly specific detection and structural information by measuring the mass-to-charge ratio of parent ions and their fragmentation patterns. This combination allows for the accurate identification and quantification of target compounds even in complex matrices, minimizing interference from other substances.

UHPLC-MS/MS has been widely applied in the analysis of various natural products, including flavonoids and metabolites from Aspergillus species. The method typically involves optimizing chromatographic conditions (e.g., stationary phase, mobile phase gradient) and mass spectrometry parameters (e.g., ionization mode, fragmentation energies) to achieve optimal separation and detection of the target analyte. This technique can provide detailed quantitative data on the concentration of this compound in a sample.

Research findings on the analysis of flavonoids using UHPLC-MS/MS demonstrate its capability to identify and quantify numerous flavonoid compounds in complex extracts.

Computational and Chemoinformatic Approaches in Analysis

Computational and chemoinformatic approaches play an increasingly vital role in the analysis and understanding of chemical compounds, including those like this compound. Chemoinformatics is an interdisciplinary field that applies computational methods to chemical data.

These approaches can be used for various purposes in the context of this compound analysis:

Structure Prediction and Property Estimation: Computational methods can predict the physicochemical properties of this compound based on its known or predicted structure. This can include properties relevant to its behavior in analytical methods, such as solubility, lipophilicity, and ionization potential.

Spectral Data Interpretation: Computational chemistry can assist in the interpretation of spectroscopic data (IR, UV-Vis, MS) by simulating spectra based on theoretical structures and comparing them to experimental results.

Database Analysis: Chemoinformatic tools allow for the searching and analysis of large chemical databases to find compounds with similar structures or properties to this compound. This can aid in identifying potential analytical challenges or relevant existing methods.

Method Development and Optimization: Computational modeling can be used to simulate chromatographic separations or predict optimal parameters for analytical techniques like MS/MS.

Analysis of Biological Activity: While outside the strict scope of analytical characterization, chemoinformatic approaches are extensively used to predict potential biological activities of compounds based on their structure, which can inform the direction of analytical investigations.

Chemoinformatics involves the use of algorithms, statistical models, and data mining techniques to extract meaningful insights from chemical information. This can include analyzing relationships between chemical structure and properties, classifying compounds, and guiding the selection of analytical strategies.

Computational methods, such as quantum mechanics and hybrid quantum mechanical/molecular mechanical (QM/MM) methods, have been applied to model the spectroscopy of related compounds like flavin, helping to understand how environmental factors affect spectral peaks. Machine learning algorithms are also increasingly used in chemoinformatics for tasks such as classification and prediction based on chemical data.

Ecological Roles and Biotechnological Applications of Flavicin

Ecological Significance of Flavicin in Microbial Competition and Communication

Microbial communities in various natural environments, including soil and aquatic systems, are characterized by complex interactions, including intense competition for limited resources and intricate communication networks mediated by chemical signals. researchgate.netfrontiersin.orgicgeb.orghelmholtz-hips.demicrobialcell.com this compound's antibacterial activity positions it as a potential weapon in the competitive arsenal (B13267) of Aspergillus flavus.

Role in Microbial Community Dynamics

The production of antibacterial compounds like this compound can significantly influence the structure and dynamics of microbial communities. microbialcell.comfrontiersin.orgmdpi.complos.orgfrontiersin.org By inhibiting the growth of competing bacteria, Aspergillus flavus may gain a competitive advantage, allowing it to better access nutrients and colonize ecological niches. This antagonistic interaction can shape the local microbial landscape, potentially reducing the abundance of susceptible bacterial populations and favoring resistant or non-susceptible microorganisms. plos.org Mathematical models are increasingly used to understand these complex dynamics and the emergent properties of microbial communities arising from their interactions. mdpi.com

Interactions with Other Microorganisms in Natural Environments

In natural environments, Aspergillus flavus interacts with a diverse array of other microorganisms, including bacteria, fungi, and even protists like free-living amoebae. researchgate.netresearchgate.netmdpi.com this compound's antibacterial activity is a key aspect of these interactions. It can directly inhibit the growth of sensitive bacteria, influencing the outcome of competitive encounters. nih.gov Beyond direct inhibition, the presence of this compound may also trigger responses in other microorganisms, such as the activation of defense mechanisms or shifts in metabolic activity. mdpi.com Microbial co-cultures have been shown to induce the production of specialized metabolites, highlighting the role of interspecies interactions in activating biosynthetic pathways that might otherwise remain dormant in pure cultures. mdpi.com While research specifically on this compound's interactions is limited in the provided context, the general principles of antibiotic production influencing microbial interactions in competitive natural environments are well-established. researchgate.netmicrobialcell.commdpi.com

Strategies for Bioproduction and Process Optimization

The bioproduction of secondary metabolites like this compound involves fermentation processes that require careful design and optimization to achieve high yields and efficient recovery. leadventgrp.comalliedacademies.org

Fermentation Design and Scale-Up Considerations

Fermentation design for this compound production would involve selecting suitable culture media and optimizing parameters such as temperature, pH, aeration, and nutrient supply to create an ideal environment for the growth of the producing strain of Aspergillus flavus and the subsequent biosynthesis of this compound. alliedacademies.orgbiopharminternational.com Early-stage optimization often begins at a small scale, such as shake flasks, before moving to larger bioreactors. biopharminternational.comird.fryoutube.comresearchgate.net

Scaling up fermentation processes from laboratory to industrial scale presents significant challenges. ird.fryoutube.combiomade.orgduoningbio.com Key considerations include maintaining optimal mixing, oxygen transfer, and heat dissipation as the fermenter size increases. ird.frduoningbio.com The volumetric mass transfer coefficient of oxygen (KLa) is often considered a critical parameter for successful scale-up, aiming to maintain a constant KLa across different scales. duoningbio.com Other important scaling parameters include oxygen transfer rate (OTR), specific power input (P/V), and superficial gas velocity (Vg). duoningbio.com Empirical approaches are often used in industrial scale-up, although there is a growing interest in developing more rational, model-based approaches. biomade.orgduoningbio.com

Data from fermentation optimization studies might include parameters such as biomass concentration, product titer, and nutrient consumption over time at different scales and under varying conditions. While specific data for this compound fermentation is not available in the provided snippets, general principles of fermentation optimization and scale-up apply.

Downstream Processing and Recovery Efficiencies

Downstream processing (DSP) is a crucial stage in the bioproduction of this compound, involving the separation, purification, and recovery of the compound from the fermentation broth. researchgate.netiipseries.org DSP can account for a significant portion of the total production costs. alliedacademies.org

Strategies for efficient downstream processing aim to maximize product recovery and purity while minimizing losses and costs. researchgate.netiipseries.orgdownstreamcolumn.comnih.gov Common techniques used in DSP include filtration, centrifugation, extraction, precipitation, and chromatography. researchgate.netiipseries.org The specific sequence and optimization of these steps depend on the properties of this compound and the composition of the fermentation broth. For instance, centrifugation or microfiltration might be used initially to separate microbial cells from the liquid broth. iipseries.org Subsequent steps like ultrafiltration or chromatography could then be employed for further concentration and purification. iipseries.org

Data from downstream processing studies might include recovery rates at each step and the purity of the product obtained. For example, studies on downstream processes for other bioproducts have reported viral recovery rates and removal efficiencies of impurities like host cell proteins and DNA. nih.gov

Chemical and Enzymatic Modification of this compound for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. nih.govresearchgate.netnih.govdrugdesign.org For this compound, SAR studies would involve chemically or enzymatically modifying its structure and then evaluating the antibacterial activity of the resulting analogs. nih.govnih.gov

Chemical modification of this compound could involve various reactions targeting specific functional groups on the molecule. These might include reactions such as oxidation, reduction, esterification, or the introduction of different substituents through coupling reactions. nih.gov Enzymatic modification could utilize enzymes that catalyze specific transformations of this compound.

By systematically altering different parts of the this compound molecule and observing the effect on its antibacterial activity against various microorganisms, researchers can identify key structural features responsible for its efficacy. nih.govresearchgate.netnih.govdrugdesign.org This information is valuable for potentially developing analogs with improved potency, broader spectrum of activity, or other desirable properties. SAR analysis helps to convert these observations into informative relationships in molecular terms, guiding the design of future modifications. drugdesign.org While specific SAR studies on this compound are not detailed in the provided snippets, the general methodologies and goals of SAR analysis involving chemical and enzymatic modifications are well-described for other bioactive compounds. nih.govresearchgate.netnih.govmdpi.com

Semisynthetic Derivatives and Analog Design

The development of semisynthetic derivatives and analogs is a common strategy in drug discovery to improve the efficacy, reduce toxicity, or alter the pharmacokinetic properties of natural products vin.comdrugbank.com. This involves chemically modifying the structure of the parent compound. While specific detailed research findings on the semisynthetic derivatization and analog design of this compound itself are not extensively detailed in the provided search results, the broader field of modifying natural product antibiotics and antifungal agents is well-established vin.comdrugbank.comgoogle.comtargetmol.comscribd.com.

For instance, semisynthetic antibiotics like azithromycin (B1666446) are derived from macrolide antibiotics, demonstrating improved properties over their natural counterparts vin.com. Similarly, teniposide (B1684490) is a semisynthetic derivative of podophyllotoxin (B1678966) with enhanced antitumor activity drugbank.com. The process of analog design often involves understanding the structure-activity relationship of the original compound to rationally design modifications that enhance desired properties or introduce new ones github.comeamvision.comyoutube.comresearchgate.netaf.mil. This could involve altering functional groups, modifying the core scaffold, or conjugating the molecule with other entities. The potential for creating semisynthetic this compound derivatives lies in leveraging its core antimicrobial structure while mitigating any undesirable characteristics through targeted chemical modifications.

Enzymatic Derivatization and Biotransformation

Enzymatic derivatization and biotransformation offer alternative, often more selective and environmentally friendly, approaches to modifying natural compounds compared to traditional chemical synthesis nih.govmdpi.comresearchgate.netresearchgate.net. Microorganisms and isolated enzymes can catalyze specific reactions, leading to the formation of new derivatives mdpi.comresearchgate.netla.govnih.gov.

Biotransformation of flavonoids, a class of compounds that share some structural features with potential components or related metabolites of Aspergillus species, has been shown to improve their biological activities, including antimicrobial effects nih.govmdpi.com. For example, biotransformation of certain flavonoids using Saccharomyces cerevisiae expressing O-methyltransferases resulted in methylated derivatives with enhanced inhibitory effects against Candida albicans, Staphylococcus aureus, and Escherichia coli nih.gov. Lactic acid bacteria have also been shown to biotransform flavonoids, converting glycosides to their more bioavailable aglycones mdpi.com.

While direct examples of enzymatic derivatization or biotransformation applied specifically to this compound were not prominently found, the principles and techniques established for other natural products, particularly those from microbial sources, are applicable uni-halle.describd.com. Fungal enzymes, including those from Aspergillus species themselves, can catalyze various reactions such as glycosylation, methylation, acylation, and hydroxylation, which could be employed to modify the this compound structure researchgate.net. Research into the biosynthetic pathways of this compound could also reveal enzymatic steps that could be manipulated or utilized for biotransformation purposes nsf.govnih.gov.

Comparative Analysis with Related Antimicrobial Metabolites from Aspergillus Species

Aspergillus species are prolific producers of a diverse range of secondary metabolites, many of which possess antimicrobial properties nih.govfrontiersin.orgscielo.brnih.gov. Comparing this compound to other antimicrobial metabolites from Aspergillus can provide insights into its unique characteristics, potential advantages, and structural distinctiveness.

Several studies have investigated the antimicrobial activities of metabolites isolated from various Aspergillus species. For instance, Aspergillus flavus itself produces other antimicrobial compounds besides this compound scielo.brnih.gov. Research on endophytic Aspergillus flavus has identified compounds like scopularides A and B with antifungal and anti-Helicobacter pylori activity nih.gov. Scopularide A demonstrated activity against both Candida albicans and Aspergillus niger, while scopularide B was active against Candida albicans nih.gov.

Other Aspergillus species, such as Aspergillus candidus and Aspergillus montenegroi, have been found to produce antimicrobial metabolites effective against plant pathogenic fungi and bacteria frontiersin.org. Compounds like sphaeropsidin A, (R)-formosusin A, (R)-variotin, and asperlin (B1202182) isolated from these species exhibited broad-spectrum antimicrobial activity frontiersin.org.

Another well-known antimicrobial metabolite from a related fungal genus (Penicillium, which shares some metabolic similarities with Aspergillus) is griseofulvin (B1672149), an antifungal agent isolated from Penicillium griseofulvum wikipedia.orguni-duesseldorf.de. Griseofulvin acts by binding to tubulin and inhibiting mitosis in fungal cells wikipedia.orguni-duesseldorf.de. While structurally distinct from what is typically associated with "this compound" (which based on its name and source Aspergillus flavus might suggest a connection to flavonoids or flavins, although the PubChem search for "this compound" leads to Flavin Mononucleotide nih.gov, and historical context links it to an antibacterial substance from A. flavus nih.govnsf.gov), griseofulvin serves as an example of a successful antimicrobial drug derived from a filamentous fungus wikipedia.orguni-duesseldorf.de.

A comparative analysis would involve examining the chemical structures, mechanisms of action, spectrum of activity, and potency of this compound alongside these other Aspergillus-derived antimicrobial metabolites. Such a comparison would highlight whether this compound possesses a unique mode of action, targets different pathogens, or exhibits superior activity against specific microorganisms. Data on minimum inhibitory concentrations (MIC) against a panel of test organisms would be crucial for this comparison nih.gov.

For example, a hypothetical comparative data table could illustrate the differences in activity:

CompoundSource SpeciesActivity Against S. aureus (MIC µg/mL)Activity Against C. albicans (MIC µg/mL)Activity Against A. niger (MIC µg/mL)
This compoundAspergillus flavusData NeededData NeededData Needed
Scopularide AAspergillus flavusNot Reported3.9-31.25 nih.gov3.9-31.25 nih.gov
Scopularide BAspergillus flavusNot Reported15.63 nih.gov125 nih.gov
Sphaeropsidin AAspergillus candidusData NeededData NeededData Needed
(R)-Formosusin AAspergillus candidusData NeededData NeededData Needed
AsperlinAspergillus candidusData NeededData NeededData Needed

Understanding the similarities and differences between this compound and other antimicrobial metabolites from Aspergillus is essential for assessing its potential as a lead compound for further development and for understanding the ecological strategies employed by these fungi.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.